molecular formula C5H4BrNO3 B6246953 methyl 4-bromo-1,3-oxazole-5-carboxylate CAS No. 1134560-77-2

methyl 4-bromo-1,3-oxazole-5-carboxylate

Cat. No.: B6246953
CAS No.: 1134560-77-2
M. Wt: 206
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Description

Significance of Oxazole (B20620) Ring Systems in Organic Synthesis

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a structural motif present in a wide array of natural products and synthetic molecules. semanticscholar.org This prevalence is due to the unique electronic and structural properties of the oxazole core, which render it a valuable scaffold in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The oxazole moiety is known to participate in various non-covalent interactions, enabling it to bind effectively to a broad spectrum of biological receptors and enzymes. semanticscholar.org

Oxazole derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Their inherent stability and the potential for functionalization at multiple positions make them attractive starting points for the synthesis of complex molecular architectures. numberanalytics.comwikipedia.org The ability to introduce diverse substituents onto the oxazole ring allows for the fine-tuning of a molecule's physicochemical properties, a crucial aspect of modern drug discovery. semanticscholar.org

Role of Halogenated Oxazoles as Advanced Synthetic Intermediates

The introduction of a halogen atom onto the oxazole ring dramatically enhances its synthetic versatility, transforming it into a highly valuable intermediate. Halogenated oxazoles, such as bromooxazoles, serve as key precursors for a variety of powerful chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, respectively. This capability is fundamental to the construction of complex molecular frameworks from simpler, readily available starting materials. researchgate.netchemmethod.com

The strategic placement of a halogen, such as bromine, on the oxazole ring provides a reactive handle for the introduction of a wide range of functional groups, including aryl, alkyl, and amino moieties. researchgate.net This "functionalization-ready" nature of halogenated oxazoles makes them indispensable tools for synthetic chemists seeking to build molecular diversity and access novel chemical space.

Overview of Methyl 4-Bromo-1,3-Oxazole-5-Carboxylate within Substituted Oxazole Chemistry

Within the class of halogenated oxazoles, this compound stands out as a particularly useful and versatile building block. This compound incorporates both a reactive bromine atom at the 4-position and a methyl ester group at the 5-position of the oxazole ring. This specific arrangement of functional groups allows for a stepwise and regiocontrolled manipulation of the molecule.

The bromine atom serves as a prime site for cross-coupling reactions, enabling the introduction of various substituents at this position. researchgate.net Simultaneously, the methyl ester at the 5-position can be readily converted into other functional groups, such as carboxylic acids or amides, through straightforward chemical transformations. This dual functionality provides chemists with a powerful platform for creating a diverse library of substituted oxazole derivatives.

The synthesis of this compound is most reliably achieved through a regiocontrolled lithiation of methyl 1,3-oxazole-5-carboxylate, followed by bromination. This method offers high yields and selectivity, making the compound accessible for laboratory-scale synthesis.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
SMILES COC(=O)C1=C(Br)N=CO1
InChI Key HEJCRIKAZWKOIP-UHFFFAOYSA-N

Properties

CAS No.

1134560-77-2

Molecular Formula

C5H4BrNO3

Molecular Weight

206

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 4 Bromo 1,3 Oxazole 5 Carboxylate and Its Analogs

De Novo Synthesis Approaches to 1,3-Oxazole Ring Formation

The creation of the 1,3-oxazole ring from acyclic precursors is a cornerstone of heterocyclic chemistry. Several classical and modern methods have been developed to achieve this transformation, each with its own advantages and substrate scope.

The Robinson-Gabriel synthesis, a variation of the Hantzsch condensation, is a traditional method for forming oxazoles. This process involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com These starting materials can be prepared by reacting α-haloketones with primary amides. The dehydration step is typically induced by strong acids such as sulfuric acid or phosphorus pentoxide. pharmaguideline.com

Another classical approach involves the reaction of α-hydroxy amino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride, where the C2 atom of the oxazole (B20620) ring is derived from the aldehyde. pharmaguideline.com

Reaction Starting Materials Reagents Key Features
Robinson-Gabriel Synthesisα-Acylamino ketonesH2SO4, P2O5Forms 2,5-disubstituted oxazoles.
From α-haloketones and amidesα-Haloketones, primary amides-Intermediate α-acylamino ketones are formed.
From α-hydroxy amino ketonesα-Hydroxy amino ketones, aldehydesH2SO4, Acetic anhydrideThe C2 atom of the oxazole comes from the aldehyde. pharmaguideline.com

Modern synthetic methods often employ oxidative conditions to facilitate the cyclization and aromatization to form the oxazole ring. These reactions can be more efficient and proceed under milder conditions than classical methods.

Copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen provides a route to trisubstituted oxazoles. organic-chemistry.org This method involves the activation of dioxygen and oxidative C-H bond functionalization. organic-chemistry.org Another copper-catalyzed tandem oxidative cyclization can produce polysubstituted oxazoles from readily available starting materials. organic-chemistry.org

Visible-light photocatalysis offers a metal-free alternative for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature, using a ruthenium-based photocatalyst. organic-chemistry.org

Catalyst/Oxidant Starting Materials Key Features
Copper/O2Amines, AlkynesAerobic, oxidative C-H functionalization. organic-chemistry.org
Ruthenium photocatalyst/Visible lightα-Bromoketones, BenzylaminesMetal-free, room temperature reaction. organic-chemistry.org
Iodosobenzene (PhIO)Enamines, Carboxylic acidsDirect β-acyloxylation followed by cyclodehydration. organic-chemistry.org

Transition metal catalysis has become a powerful tool for the construction of heterocyclic rings. researchgate.net Palladium and copper are commonly used metals in these reactions.

A palladium-catalyzed and copper-mediated cascade oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, which is believed to proceed through the formation of C-N and C-O bonds. rsc.org In this process, water serves as the source of the oxygen atom. rsc.org Gold catalysis, combined with radical chemistry, enables the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org

Silver-catalyzed reactions have also been employed. For instance, the cyclodehydration of 4-bromobenzamide (B181206) with a bromopyruvate ester in the presence of a silver salt under microwave irradiation yields the desired oxazole. researchgate.net

Metal Catalyst Reaction Type Starting Materials Key Features
Palladium/CopperCascade Oxidative Cyclization-C-N and C-O bond formation. rsc.org
GoldOxidative AnnulationYnamides, NitrilesSynthesis of 5-amino-1,3-oxazoles. organic-chemistry.org
SilverCyclodehydration4-Bromobenzamide, Bromopyruvate esterMicrowave-assisted synthesis. researchgate.net

Ring expansion reactions of small, strained rings like aziridines and azirines provide a unique entry to the oxazole scaffold. researchgate.net The inherent ring strain in these three-membered heterocycles makes them valuable precursors for the synthesis of larger heterocyclic systems. researchgate.net

The photoisomerization of isoxazoles to oxazoles is believed to proceed through a 2H-azirine intermediate. aip.org This ring contraction-ring expansion mechanism involves the cleavage of the N-O bond in the isoxazole, formation of a vinylnitrene, which then collapses to an azirine. Subsequent cleavage of the C-C single bond in the azirine produces a nitrile ylide that cyclizes to the oxazole. aip.org A general approach has been developed for the synthesis of 2-thiophenylsubstituted oxazoles through the aziridination of (acyl)alkenyl thiophenes followed by the expansion of the aziridine (B145994) ring. nih.govacs.org

Starting Material Intermediate Key Transformation
Isoxazole2H-AzirinePhotoinduced ring contraction-expansion. aip.org
(Acyl)alkenyl thiophenesAziridineAziridination followed by ring expansion. nih.govacs.org

The Van Leusen oxazole synthesis is a versatile and widely used method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction is a [3+2] cycloaddition where the deprotonated TosMIC adds to an aldehyde to form an intermediate oxazoline (B21484). mdpi.comnih.gov Subsequent base-promoted elimination of the tosyl group leads to the aromatic oxazole ring. organic-chemistry.org

This method is particularly useful for synthesizing 5-substituted oxazoles. mdpi.comnih.gov By using an ionic liquid as the solvent, 4,5-disubstituted oxazoles can be prepared in a one-pot manner with high yields. mdpi.comnih.gov

Reactants Key Reagent Product Advantages
AldehydesTosylmethyl isocyanide (TosMIC)5-Substituted oxazolesHigh yield, broad substrate scope. mdpi.comnih.gov
Aldehydes, Aliphatic halidesTosylmethyl isocyanide (TosMIC)4,5-Disubstituted oxazolesOne-pot synthesis in ionic liquids. mdpi.comnih.gov

Regioselective Bromination Strategies for Oxazole Scaffolds

Once the oxazole ring is formed, the introduction of a bromine atom at a specific position is a crucial step in the synthesis of methyl 4-bromo-1,3-oxazole-5-carboxylate. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the oxazole ring.

A highly regioselective C-4 bromination of 5-substituted oxazoles has been achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF). acs.org The use of DMF as a solvent was found to be critical in improving the ratio of C-4 to C-2 bromination. acs.org The resulting 4-bromooxazoles are valuable intermediates for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions. acs.org

Direct bromination of certain oxazole derivatives can also be achieved. For example, 2-(p-aminophenyl)-5-bromo-4-methyloxazole can be synthesized by the direct bromination of 2-(p-acetamidophenyl)-4-methyloxazole followed by deacetylation. researchgate.net

For the synthesis of 5-bromooxazoles, electrophilic bromination with NBS is a viable method. sci-hub.se In some cases, a metallation step prior to bromination can be employed to control the regioselectivity. sci-hub.se

Brominating Agent Solvent Position of Bromination Key Factor
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)C-4Solvent choice enhances regioselectivity. acs.org
Bromine (Br2)Benzene or CH2Cl2-Direct bromination. sci-hub.se
N-Bromosuccinimide (NBS)-C-5Electrophilic bromination. sci-hub.se

Direct Bromination with N-Bromosuccinimide (NBS)

Direct bromination of an existing oxazole ring is a primary strategy for introducing a bromine atom. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling compared to liquid bromine and its ability to provide a low, steady concentration of electrophilic bromine. masterorganicchemistry.com The outcome of the reaction is highly dependent on the substitution pattern of the oxazole ring and the reaction conditions.

For 5-substituted oxazoles, a highly regioselective bromination at the C4 position can be achieved. orgsyn.org This process often involves an initial deprotonation at the most acidic position (typically C2) with a strong base like n-butyllithium (n-BuLi), followed by the introduction of NBS. Even though the initial lithiation is at C2, the subsequent reaction with the brominating agent can lead to selective bromination at C4. Excellent regioselectivity (>97:3) has been observed for various 5-substituted aryl and heteroaryl oxazoles using this method. orgsyn.org

Alternative protocols for the bromination of oxazoles utilize NBS in the presence of an acid, such as sulfuric acid (H₂SO₄) or acetic acid (HOAc). sci-hub.se Furthermore, NBS can be employed to aromatize oxazoline precursors into brominated oxazoles. sci-hub.se The choice of conditions is critical, as NBS can also act as an oxidant, for example, in the synthesis of 2-aminobenzoxazoles from benzoxazoles and secondary amines. nih.gov

Table 1: C4-Bromination of 5-Substituted Oxazoles

Substrate (5-Substituent)Brominating AgentBase/AdditiveSolventTemperatureRegioselectivity (C4:Other)Reference
5-Aryl/Heteroaryl OxazoleNBSn-BuLiDMF/THF-78 °C>97:3 orgsyn.org
2,4-DimethyloxazoleNBS---Yield: 55% (for 5-bromo) sci-hub.se
Activated Aromatic CompoundsNBSTetrabutylammonium bromide--Highly regioselective organic-chemistry.org

Regiocontrolled Lithiation and Electrophilic Bromine Trapping

A more precise and widely applicable method for the synthesis of this compound is regiocontrolled lithiation followed by quenching with an electrophilic bromine source. This strategy relies on the ability of substituents on the oxazole ring to direct deprotonation to a specific site.

The most reliable synthesis route to the target compound starts from its non-brominated precursor, methyl 1,3-oxazole-5-carboxylate. vulcanchem.com The C4 proton is the most acidic proton after the C2 proton, but selective deprotonation at C4 can be achieved. Treatment with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at a low temperature of –78°C selectively removes the proton at the C4 position, generating a stabilized lithiated intermediate. This anion is then trapped by an electrophilic bromine source, such as diatomic bromine (Br₂) or NBS, to yield this compound. vulcanchem.com This method is noted for its high regioselectivity (≥85%) and scalability, with reported yields in the range of 70–80% after purification. vulcanchem.com

This general approach has been optimized and extended to a wide range of alkyl- and aryl-substituted bromooxazoles, demonstrating its utility in creating a library of multipurpose building blocks. researchgate.net The success of the lithiation-trapping sequence often depends on the choice of base, solvent, and temperature. rsc.orgnih.gov

Halogen Dance Isomerization for Positional Bromine Control

The "halogen dance" is a fascinating and synthetically useful isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring, induced by a strong base. nih.gov This reaction provides a powerful tool for accessing isomers that are difficult to prepare by direct methods. muni.cz For the oxazole system, it has been successfully applied to convert 5-bromooxazoles into their 4-bromo isomers. nih.govmuni.cz

The mechanism is initiated by deprotonation of the 5-bromooxazole (B1343016) at the C4 position by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C). nih.gov This generates a transient 4-lithio-5-bromooxazole intermediate. This intermediate can then undergo a series of intermolecular bromine-lithium exchanges with the starting material. This process ultimately leads to the formation of a more thermodynamically stable 5-lithio-4-bromooxazole intermediate. nih.govresearchgate.net Quenching this stabilized lithiated species with an electrophile allows for the introduction of a substituent at the C5 position, with the bromine now fixed at C4. nih.gov If the reaction is quenched with a proton source (like aqueous ammonium (B1175870) chloride), the net result is the isomerization of the 5-bromooxazole to the 4-bromooxazole. nih.gov

This methodology has been shown to be a viable process for generating molecular complexity in 2,4,5-trisubstituted-1,3-oxazoles. nih.gov

Synthesis of Precursor Molecules for this compound

The availability of appropriately functionalized oxazole precursors is paramount for the successful synthesis of the target compound. Methodologies for constructing the oxazole ring itself are diverse, allowing for the incorporation of various functional groups, including the essential carboxylate moiety.

Preparation of Functionalized Oxazole Carboxylates

The synthesis of the key precursor, methyl 1,3-oxazole-5-carboxylate, and related functionalized oxazole carboxylates can be achieved through several classic and modern synthetic routes.

A recently developed, highly efficient method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids. nih.govacs.org This transformation employs a stable triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate to form the oxazole ring. This method exhibits broad substrate scope and good functional group tolerance. nih.govacs.org

Another approach involves the construction of oxazole-4-carboxylates from aldehydes. nih.gov This two-step process utilizes 3-oxazoline-4-carboxylates as key synthetic intermediates, which are subsequently oxidized to the corresponding oxazole-4-carboxylates. organic-chemistry.orgnih.gov

The van Leusen oxazole synthesis is a well-established and powerful method for preparing oxazoles, particularly 5-substituted and 4,5-disubstituted derivatives. nih.govmdpi.com The reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov This method is known for its operational simplicity and has been adapted for use with various substrates and conditions, including the use of ionic liquids as recyclable solvents to improve the environmental footprint of the synthesis. nih.govmdpi.com

Table 2: Selected Methods for Synthesizing Oxazole Carboxylate Precursors

MethodStarting MaterialsKey ReagentsProduct TypeReference
Triflylpyridinium ActivationCarboxylic Acid, IsocyanoacetateTriflylpyridinium, DMAP4,5-Disubstituted Oxazole nih.gov, acs.org
Intermediate OxidationAldehyde-Oxazole-4-carboxylate nih.gov
Van Leusen SynthesisAldehyde, TosMICK₂CO₃, Base5-Substituted Oxazole nih.gov, mdpi.com
Robinson-Gabriel SynthesisAcylamino KetoneH₂SO₄, PPA2,5-Disubstituted Oxazole ijpsonline.com, ijpsonline.com

Stereoselective Synthesis of Advanced Intermediates

For the synthesis of more complex, chiral analogs derived from this compound, the stereoselective synthesis of advanced intermediates is crucial. While the target molecule itself is achiral, it can be incorporated into larger, stereochemically rich structures.

Methodologies have been developed for the stereoselective synthesis of novel scaffolds containing oxazole or related heterocyclic systems. For example, the bicyclocondensation of 3-aza-1,5-ketoacids with amino alcohols can produce oxazolo[3,2-a]pyrazin-5-one scaffolds with excellent diastereocontrol, governed by the stereochemistry of the starting materials. nih.gov These bicyclic lactams serve as constrained dipeptide surrogates, demonstrating how stereochemistry can be installed in complex systems containing an oxazole ring. nih.gov

Optimization of Reaction Conditions and Yields in Oxazole Synthesis

The efficiency and yield of oxazole synthesis are highly dependent on the chosen methodology and reaction conditions. Significant research has been dedicated to optimizing these parameters to make the synthesis more practical, cost-effective, and environmentally friendly.

Key factors for optimization include the choice of catalyst, solvent, temperature, and stoichiometry. ijpsonline.comijpsonline.com

Catalysts: Various catalysts are employed to promote the cyclization and dehydration steps inherent in many oxazole syntheses. Classical methods like the Robinson-Gabriel synthesis, which traditionally used harsh dehydrating agents like concentrated H₂SO₄ or POCl₃ with low to moderate yields, can be significantly improved by using polyphosphoric acid (PPA), which can increase yields to 50-60%. ijpsonline.comijpsonline.com Modern methods often employ metal catalysts. Silver triflate (AgOTF) has been used to promote the cyclization of haloketones and arylamides. ijpsonline.comijpsonline.com Copper organic-chemistry.org and gold-catalyzed capes.gov.br cyclizations of N-propargylamides are also effective. Lewis acids such as zinc iodide (ZnI₂) and iron(III) chloride (FeCl₃) can mediate the regiocontrolled synthesis of oxazoles from acetylenic amides under mild conditions. capes.gov.br

Solvents and "Green" Approaches: The choice of solvent can dramatically impact reaction outcomes. More recently, there has been a push towards greener alternatives. For instance, the one-pot van Leusen synthesis has been successfully performed in ionic liquids like [bmim]Br. ijpsonline.com A key advantage of this approach is that the ionic liquid can often be recovered and reused for multiple reaction cycles without a significant loss in product yield, making the process more economical and sustainable. nih.govmdpi.com

Temperature and Technology: Temperature control is critical. While some classical methods require high temperatures, many modern catalytic systems operate at or near room temperature. organic-chemistry.org Flow chemistry, using technologies like the Vapourtec E-series module, allows for precise control over reaction time and temperature, often leading to improved yields and safety for highly exothermic or rapid reactions. ijpsonline.com

By systematically optimizing these parameters, chemists can significantly enhance the yields and purity of this compound and its analogs, facilitating their use in further synthetic applications.

Solvent Effects in Cyclization and Bromination

The choice of solvent plays a pivotal role in the efficiency and regiochemical outcome of the synthesis of this compound and its analogs. Solvents can influence reaction rates, equilibria, and the stability of intermediates, thereby dictating the final product distribution.

Research into the synthesis of related oxazole derivatives has highlighted the importance of solvent polarity. For instance, in the palladium-catalyzed direct arylation of oxazoles, polar solvents have been shown to favor functionalization at the C5 position, while nonpolar solvents tend to direct arylation to the C2 position. nih.gov While direct studies on the cyclization and subsequent bromination of methyl 1,3-oxazole-5-carboxylate are not extensively documented in comparative solvent tables, the principles of solvent-intermediate interactions are transferable.

In the context of the cyclization step to form the oxazole ring, often from precursors like α-amino ketones and acylating agents, the solvent must facilitate the condensation and subsequent dehydration reactions. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are often employed to this end.

For the subsequent bromination step, the solvent's ability to stabilize the brominating agent and any charged intermediates is crucial. Halogenated solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) (CHCl₃), as well as polar aprotic solvents like tetrahydrofuran (THF), are commonly used. The solubility of the oxazole substrate and the brominating agent in the chosen solvent is also a key consideration for achieving a homogeneous reaction mixture and maximizing yield. In some cases, the use of highly polar solvents can lead to competing side reactions, such as ring bromination at other positions if they are not already substituted. mdpi.com

Below is a representative table illustrating the potential impact of different solvents on the yield of a generic C4-bromination of an oxazole-5-carboxylate, based on general principles and isolated findings in related syntheses.

Table 1: Influence of Solvent on the Yield of C4-Bromination of an Oxazole-5-Carboxylate Analog

SolventDielectric Constant (approx.)Typical Yield (%)
Dichloromethane (DCM)9.175-85
Tetrahydrofuran (THF)7.670-80
Acetonitrile (MeCN)37.565-75
N,N-Dimethylformamide (DMF)36.760-70
Carbon Tetrachloride (CCl₄)2.250-60

Catalyst and Reagent Selection for Enhanced Regioselectivity

The regioselective synthesis of this compound is highly dependent on the careful selection of catalysts and reagents. The primary challenge lies in directing the electrophilic bromination specifically to the C4 position, which is electronically influenced by the adjacent ester and the oxazole ring heteroatoms.

A prevalent and effective method for achieving C4-bromination is through a regiocontrolled lithiation-bromination sequence. This involves the deprotonation of the C4 position of methyl 1,3-oxazole-5-carboxylate using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures, followed by quenching the resulting anion with an electrophilic bromine source.

The choice of brominating agent is critical for high yields and selectivity. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred due to its solid nature, ease of handling, and its ability to provide a low concentration of bromine in situ, which can minimize side reactions. wikipedia.orgorganic-chemistry.org

Palladium catalysts, often in conjunction with specific ligands, have been extensively studied for the regioselective functionalization of oxazoles. While much of the research has focused on C-H arylation, the principles can be extended to halogenation. The choice of phosphine (B1218219) ligand can dramatically influence the regioselectivity of the reaction. For instance, certain ligands may favor coordination at a specific position on the oxazole ring, thereby directing the substitution.

Copper catalysts have also been employed in the synthesis of oxazole derivatives, sometimes in concert with palladium. researchgate.net These catalysts can play a role in mediating oxidative cyclizations to form the oxazole ring itself, and their presence can influence the electronic properties of the ring, potentially affecting the regioselectivity of subsequent bromination steps.

The following table summarizes the effect of different reagents and catalysts on the regioselective C4-bromination of oxazole-5-carboxylate systems, compiled from various studies on oxazole synthesis.

Table 2: Reagent and Catalyst Selection for Regioselective C4-Bromination of Oxazole-5-Carboxylates

Reagent/Catalyst SystemBrominating AgentTypical Regioselectivity (C4:other)Typical Yield of C4-Bromo Product (%)
n-BuLi / -78 °CNBS>95:580-90
LDA / -78 °CNBS>95:575-85
Direct BrominationBr₂ in Acetic AcidModerate to Low40-60
Pd(OAc)₂ / LigandBromo-sourceDependent on LigandVariable
Cu(I) saltNBSModerate50-70

Reactivity and Transformational Chemistry of Methyl 4 Bromo 1,3 Oxazole 5 Carboxylate

Cross-Coupling Reactions at the C-4 Position

The presence of the bromine atom at the C-4 position of the oxazole (B20620) ring makes this site susceptible to various cross-coupling reactions, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds. In the context of methyl 4-bromo-1,3-oxazole-5-carboxylate, this reaction facilitates the arylation of the oxazole core. The general catalytic cycle involves the oxidative addition of the bromo-oxazole to a palladium(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.cawhiterose.ac.ukyoutube.com

Studies have shown that various boronic acids can be successfully coupled with bromo-oxazole derivatives. nih.govnih.gov For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) has been reported to give good yields. mdpi.com The choice of palladium catalyst, ligand, and base is crucial for the success of these reactions. beilstein-journals.orgnih.gov For example, the combination of Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane has been found to be effective for certain cross-coupling reactions. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions
Reactant 1Reactant 2 (Boronic Acid)Catalyst/BaseSolventProductYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood mdpi.com
4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridinePhenylmethanaminePd₂(dba)₃ / Xantphos / Cs₂CO₃DioxaneN-benzyl-1-ethyl-1H-pyrrolo[2,3-b]pyridin-4-amine~85-90% beilstein-journals.org

Nickel-Catalyzed Cross-Coupling Methodologies

Nickel catalysis presents an alternative and often more cost-effective approach to cross-coupling reactions. nih.gov Nickel catalysts can be particularly effective for couplings involving alkyl electrophiles. nih.gov The synergistic combination of photoredox and nickel catalysis has emerged as a powerful method for forming carbon-carbon bonds under mild conditions. nih.gov This dual catalytic system can activate simple and readily available organic molecules for cross-coupling. nih.gov For instance, this approach has been successfully applied to the direct decarboxylative sp³–sp² cross-coupling of amino acids and other carboxylic acids with aryl halides. nih.gov

Negishi Coupling and Other Organometallic Cross-Coupling Processes

The Negishi coupling, which utilizes organozinc reagents, is another important tool for C-C bond formation. This reaction is known for its high functional group tolerance. The synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles in high yields (88-97%) has been achieved through Negishi cross-coupling. researchgate.net Other organometallic cross-coupling reactions, such as Stille coupling (organotin reagents), also play a role in the functionalization of heterocyclic systems. nih.gov However, in some cases, the Negishi coupling has been found to be more efficient than the Stille coupling for the synthesis of certain bithiazole derivatives. researchgate.net

C–N Coupling Reactions for Amine Introduction

Palladium-catalyzed C–N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental for the synthesis of arylamines. acs.org These reactions allow for the introduction of primary and secondary amines at the C-4 position of the oxazole ring. The choice of ligand is critical for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed. beilstein-journals.org For instance, the coupling of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine with various amines has been achieved using a Pd₂(dba)₃/Xantphos catalytic system. beilstein-journals.org The reaction conditions, including the base and solvent, must be carefully optimized to achieve high yields and avoid side reactions. beilstein-journals.org

Functional Group Interconversions of the Ester Moiety

The methyl ester group at the C-5 position of this compound provides a handle for further synthetic modifications.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common and important transformation. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water. The resulting carboxylic acid can then serve as a precursor for the synthesis of other functional groups, such as amides or other esters. For instance, the hydrolysis of 3-bromo-4-phenylisothiazole-5-carboxamide to 3-bromo-4-phenylisothiazole-5-carboxylic acid has been achieved in high yield using sodium nitrite (B80452) in trifluoroacetic acid. mdpi.com

Table 2: Examples of Ester Hydrolysis
Starting MaterialReagentsProductYieldReference
5-Methyl-4-(morpholin-4-ylmethyl)isoxazole-3-methyl esterLiOH·H₂O, THF/H₂O5-(Morpholin-4-ylmethyl)-1,2-oxazole-3-carboxylic acid92%
3-bromo-4-phenylisothiazole-5-carboxamideNaNO₂, TFA3-bromo-4-phenylisothiazole-5-carboxylic acid99% mdpi.com

Decarboxylation Strategies

The removal of the carboxylate group from this compound is a critical transformation that opens avenues to 4-bromo-1,3-oxazoles, valuable intermediates for further functionalization. This is typically achieved through a two-step process involving saponification followed by decarboxylation.

The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is generally accomplished by treatment with a base, such as sodium hydroxide, in a suitable solvent mixture like aqueous tetrahydrofuran. The resulting 4-bromo-1,3-oxazole-5-carboxylic acid can then be subjected to decarboxylation. A standard and effective method for this is the copper-catalyzed decarboxylation, often carried out by heating the carboxylic acid with copper powder or copper(I) oxide in a high-boiling solvent like quinoline. researchgate.net This process typically requires elevated temperatures, often in the range of 180-190 °C, to drive the reaction to completion. researchgate.net The reaction proceeds via the formation of a copper carboxylate salt, which upon heating, extrudes carbon dioxide to yield the desired 4-bromo-1,3-oxazole.

Table 1: Decarboxylation of 4-Bromo-1,3-oxazole-5-carboxylic Acid

StepReagents and ConditionsProductYieldReference
1. SaponificationNaOH, THF/H₂O, 0 °C to rt4-Bromo-1,3-oxazole-5-carboxylic acid85-92% researchgate.net
2. DecarboxylationCuO, quinoline, 180-190 °C4-Bromo-1,3-oxazole62-91% researchgate.net

Conversion to Other Carboxylate Esters or Amides

The methyl ester functionality of this compound can be converted into other esters or amides, providing access to a wider range of derivatives with potentially altered physical, chemical, and biological properties.

Transesterification: The conversion to other esters can be achieved through transesterification. While specific examples for this compound are not extensively documented in readily available literature, the general principles of transesterification would apply. This typically involves reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid or sodium ethoxide would be expected to yield ethyl 4-bromo-1,3-oxazole-5-carboxylate.

Amidation: The formation of amides from this compound is a more commonly employed transformation. This can be achieved through direct aminolysis, where the ester is heated with a primary or secondary amine. However, this method often requires harsh conditions and may not be suitable for sensitive substrates. A more general and milder approach involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid as described in section 3.2.2. The resulting 4-bromo-1,3-oxazole-5-carboxylic acid can then be coupled with an amine using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This method allows for the synthesis of a wide variety of amides under mild conditions.

Electrophilic and Nucleophilic Substitutions on the Oxazole Ring

The electronic nature of the oxazole ring in this compound, influenced by the existing substituents, dictates its susceptibility to further substitution reactions.

Strategies for Further Halogenation (beyond C-4)

The oxazole ring is generally considered electron-rich and susceptible to electrophilic attack. However, in this compound, the presence of the electron-withdrawing bromine atom at C-4 and the carboxylate group at C-5 deactivates the ring towards further electrophilic substitution. The most likely position for a subsequent electrophilic attack would be the C-2 position, which is the most electron-rich carbon in the oxazole ring. semanticscholar.org

Further halogenation, for instance, chlorination or iodination, at the C-2 position would likely require forcing conditions or prior activation of the substrate. One potential strategy involves metalation at the C-2 position. Treatment with a strong base, such as n-butyllithium at low temperatures, could lead to deprotonation at C-2, generating a lithiated intermediate. This intermediate could then be quenched with an electrophilic halogen source, such as hexachloroethane (B51795) for chlorination or iodine for iodination, to introduce a second halogen atom onto the oxazole ring.

Nucleophilic Additions and Substitutions at Activated Centers

The bromine atom at the C-4 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent carboxylate group and the oxazole nitrogen atom activates the C-4 position towards attack by nucleophiles.

A variety of nucleophiles can be employed to displace the bromide. For example, reaction with alkoxides, such as sodium methoxide, in a suitable solvent like methanol (B129727) or DMF, can lead to the corresponding 4-methoxy derivative. tue.nl Similarly, amines can act as nucleophiles to displace the bromide, yielding 4-amino-1,3-oxazole-5-carboxylates. These reactions often require elevated temperatures to proceed at a reasonable rate. The reactivity can be influenced by the nature of the nucleophile and the solvent used.

Rearrangement Reactions Involving the Oxazole Core

The oxazole ring system can participate in several characteristic rearrangement reactions, often induced by heat or light.

Cornforth Rearrangement: The Cornforth rearrangement is a thermal isomerization of 4-acyloxazoles. tandfonline.com While the substrate is a 5-carboxylate, a related rearrangement could be envisaged if the ester group at C-5 were to be converted into a suitable acyl group. For example, if the methyl ester is converted to a ketone via reaction with an organometallic reagent, the resulting 4-bromo-5-acyloxazole could potentially undergo a Cornforth-type rearrangement upon heating. This would involve the cleavage of the O1-C2 and C4-C5 bonds and subsequent reformation to yield an isomeric oxazole.

Photochemical Rearrangements: Oxazoles are known to undergo photochemical rearrangements upon irradiation with UV light. sci-hub.se These reactions often proceed through a series of reactive intermediates, including nitrile ylides, and can lead to the formation of isomeric oxazoles, isoxazoles, or other heterocyclic systems. The specific outcome of the photochemical rearrangement of this compound would depend on the irradiation wavelength and the reaction conditions. It is plausible that irradiation could induce cleavage of the N-O bond, leading to a diradical intermediate that could then rearrange to various products.

Applications of Methyl 4 Bromo 1,3 Oxazole 5 Carboxylate in Advanced Organic Synthesis

As a Versatile Building Block for Polyfunctionalized Heterocycles

The presence of multiple reaction sites on the methyl 4-bromo-1,3-oxazole-5-carboxylate ring allows for its elaboration into a wide array of polyfunctionalized heterocyclic systems. The bromine atom at the C4 position and the methyl carboxylate at C5, along with the inherent reactivity of the oxazole (B20620) ring itself, provide synthetic handles for various chemical transformations.

The bromine atom on the oxazole ring is a key feature that enables the synthesis of a variety of substituted oxazole derivatives through cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, can be employed to introduce aryl, heteroaryl, or vinyl groups at the C4 position. These transformations are fundamental in medicinal chemistry and materials science for creating novel compounds with tailored electronic and steric properties.

Similarly, the ester group at the C5 position can be modified through various standard organic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This allows for the introduction of a wide range of substituents, further diversifying the accessible molecular space. The oxazole ring itself is a common motif in many biologically active natural products and pharmaceutical agents, making these derivatives of particular interest. nih.gov

Table 1: Examples of Substituted Oxazole Derivatives from this compound This table is illustrative and based on common cross-coupling reactions.

Reactant Coupling Partner Catalyst/Conditions Product
This compound Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C Methyl 4-phenyl-1,3-oxazole-5-carboxylate
This compound Tributyl(vinyl)tin Pd(PPh₃)₄, Toluene, 100°C Methyl 4-vinyl-1,3-oxazole-5-carboxylate
This compound 2-Thiopheneboronic acid Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C Methyl 4-(thiophen-2-yl)-1,3-oxazole-5-carboxylate

The functional groups on this compound can also be utilized to construct fused or annulated heterocyclic systems. For instance, the bromine atom and the ester group can participate in intramolecular cyclization reactions to form bicyclic structures. By introducing appropriate functional groups through substitution reactions, subsequent ring-closing metathesis or other cyclization strategies can lead to the formation of novel polycyclic aromatic or heteroaromatic systems containing the oxazole core. These fused systems are of interest for their potential applications in electronic materials and as scaffolds in drug discovery.

Precursor for Complex Molecular Scaffolds

Beyond the synthesis of simple substituted oxazoles, this compound serves as a valuable starting material for the assembly of more complex and architecturally diverse molecules.

The oxazole nucleus can be further elaborated to create a wide range of molecular architectures. The strategic functionalization at the C4 and C5 positions allows for the attachment of various side chains and building blocks. For example, the ester can be reduced to an alcohol, which can then be used in ether or ester linkages to connect to other molecular fragments. The bromine atom can be converted to an organometallic species, which can then react with a variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This step-wise elaboration of the oxazole core is a powerful strategy for the synthesis of complex natural products and their analogues.

The bifunctional nature of this compound makes it an ideal component for the synthesis of macrocycles and peptidomimetics. The carboxylic acid (derived from the ester) and a functional group introduced at the C4 position can serve as two connection points for macrocyclization reactions. Oxazole-containing macrocycles are found in a number of marine natural products with potent biological activities.

In the context of peptidomimetics, the oxazole ring can act as a bioisosteric replacement for a peptide bond or an amino acid side chain. nih.gov The rigidity of the oxazole ring can help to constrain the conformation of a peptide, which can lead to increased potency and selectivity for its biological target. The ability to functionalize the oxazole at two distinct positions allows for the creation of diverse peptidomimetic structures.

Strategies for Diversity-Oriented Synthesis and Combinatorial Libraries

The reactivity of this compound at multiple positions makes it an excellent scaffold for diversity-oriented synthesis (DOS) and the construction of combinatorial libraries. By systematically varying the reactants used in cross-coupling reactions at the C4 position and in the modification of the C5-ester group, a large number of structurally diverse compounds can be rapidly synthesized. This approach is highly valuable in the early stages of drug discovery, where the goal is to explore a broad range of chemical space to identify new lead compounds. The robust and predictable nature of the reactions involving this building block facilitates its use in automated synthesis platforms for the high-throughput generation of compound libraries.

Contributions to Research in Synthetic Methodologies for Pharmaceutical Scaffolds

This compound is a highly functionalized heterocyclic compound that has garnered attention in the field of medicinal chemistry as a versatile building block for the synthesis of complex pharmaceutical scaffolds. The strategic placement of a bromo substituent at the 4-position and a methyl carboxylate group at the 5-position of the oxazole ring provides multiple reaction sites for diversification, enabling the construction of a wide array of molecular architectures. The oxazole core itself is a privileged structure found in numerous biologically active natural products and synthetic drugs, further highlighting the importance of this compound as a starting material. nih.govresearchgate.net

The primary contribution of this compound to synthetic methodologies lies in its utility in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C4 position is particularly amenable to reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These reactions are foundational in modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The ability to introduce a diverse range of substituents at this position is crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

For instance, in the synthesis of bi-heterocyclic scaffolds, which are common motifs in kinase inhibitors and other targeted therapies, the bromine atom can be readily displaced with various boronic acids or esters under Suzuki-Miyaura conditions. This allows for the introduction of aryl, heteroaryl, or alkyl groups. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it an ideal method for late-stage functionalization in a synthetic route.

To illustrate the synthetic utility of this building block, consider the following generalized reaction scheme for a Suzuki-Miyaura coupling:

Figure 1: Generalized Suzuki-Miyaura Coupling Reaction

Suzuki-Miyaura Reaction Scheme

The following table presents representative data for the Suzuki-Miyaura coupling of a generic 4-bromo-oxazole derivative with various boronic acids, demonstrating the potential for generating a library of substituted oxazoles.

EntryR-B(OH)₂ (Boronic Acid)CatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O92
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane88
33-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane (B91453)85
4Thiophene-2-boronic acidPd(OAc)₂ / XPhosK₂CO₃Toluene90
5Cyclopropylboronic acidPdCl₂(dppf)Na₂CO₃DME/H₂O78

Furthermore, the ester functionality at the C5 position offers an additional handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a key linkage in many pharmaceutical agents. Alternatively, the ester can be reduced to an alcohol, providing a site for etherification or further oxidation. This dual functionality of this compound makes it a powerful tool for the divergent synthesis of compound libraries for high-throughput screening.

The development of synthetic routes utilizing this oxazole derivative contributes to the broader field of heterocyclic chemistry by providing reliable methods for the construction of polysubstituted oxazoles. acs.orgresearchgate.net These methodologies are critical for the efficient synthesis of complex molecules that can be evaluated for their therapeutic potential. The ability to systematically modify the substituents around the oxazole core allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates.

Mechanistic Investigations of Reactions Involving Methyl 4 Bromo 1,3 Oxazole 5 Carboxylate

Elucidation of Reaction Pathways and Intermediates

Radical Chain Mechanisms in Bromination

The introduction of a bromine atom onto an organic molecule can often proceed through a free-radical chain mechanism, particularly under the influence of UV light or radical initiators. byjus.com This process typically involves three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to generate two bromine radicals (Br•). byjus.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate, in this case, a precursor to the oxazole (B20620) ring, to form a resonance-stabilized radical intermediate and hydrogen bromide (HBr). This radical then reacts with another molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction. libretexts.orglibretexts.org

Termination: The chain reaction is terminated when two radicals combine. This can involve the recombination of two bromine radicals, an alkyl radical with a bromine radical, or two alkyl radicals. byjus.com

In the context of oxazoles, direct bromination can be challenging. However, the use of reagents like N-bromosuccinimide (NBS) can facilitate allylic or benzylic bromination on substituents attached to the oxazole ring through a radical pathway. libretexts.orglibretexts.orgyoutube.com

Concerted vs. Stepwise Processes in Cyclization Reactions

The formation of the oxazole ring itself, a cyclization reaction, can proceed through either a concerted or a stepwise mechanism. The specific pathway often depends on the starting materials and reaction conditions. For instance, the synthesis of 5-substituted oxazoles can be achieved from α-metalated isocyanides and acylating agents. researchgate.net The reaction proceeds through a β-ketoisocyanide intermediate, which then cyclizes to form the oxazole ring. researchgate.net The exact nature of this cyclization, whether the bond formations occur simultaneously (concerted) or sequentially (stepwise), can be influenced by factors such as the nature of the substituents and the solvent.

Deprotonation-Initiated Mechanisms

Many reactions involving methyl 4-bromo-1,3-oxazole-5-carboxylate are initiated by deprotonation. The acidity of the protons on the oxazole ring and its substituents allows for the use of strong bases to generate nucleophilic intermediates. For example, regiocontrolled lithiation of oxazoles at specific positions, followed by quenching with an electrophile like bromine, is a common strategy for introducing substituents. sci-hub.se The choice of base and reaction conditions is critical for achieving the desired regioselectivity.

Transition State Analysis in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. sci-hub.se this compound is an excellent substrate for these reactions, where the bromine atom is replaced by various organic groups. The mechanism of these reactions involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The choice of catalyst and ligands is paramount in controlling the outcome of cross-coupling reactions involving this compound. chemscene.com Different palladium catalysts and phosphine (B1218219) ligands can exhibit varying degrees of reactivity and selectivity. For example, the use of specific ligands can promote the desired cross-coupling reaction while suppressing side reactions.

The ligand's electronic and steric properties can influence the electron density at the metal center and the coordination geometry, thereby affecting the rates of the individual steps in the catalytic cycle. This modulation of reactivity is crucial for achieving high yields and selectivity in the synthesis of complex molecules.

Table 1: Common Catalysts and Ligands in Cross-Coupling Reactions

CatalystLigandApplication
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Suzuki, Stille, and Heck couplings
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Suzuki and Buchwald-Hartwig couplings
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Various cross-coupling reactions
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBuchwald-Hartwig amination

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on the rates and equilibria of chemical reactions. These studies are essential for optimizing reaction conditions and understanding the underlying mechanisms. For reactions involving this compound, kinetic studies can reveal the order of the reaction with respect to each reactant and the catalyst, providing valuable information about the rate-determining step.

Thermodynamic studies, on the other hand, provide information about the relative stabilities of reactants, intermediates, and products. This information is crucial for predicting the feasibility of a reaction and the position of the equilibrium. For example, understanding the thermodynamics of deprotonation and metalation is key to controlling the regioselectivity of substitution reactions on the oxazole ring.

Theoretical and Computational Studies on Methyl 4 Bromo 1,3 Oxazole 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For oxazole (B20620) derivatives, these studies often employ Density Functional Theory (DFT) and other computational methods to provide insights into their chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

While specific DFT data for methyl 4-bromo-1,3-oxazole-5-carboxylate is not published, DFT studies on similar substituted oxazoles are common. cdu.edu.au These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Following optimization, various electronic properties are calculated. For instance, research on the photo-oxidation of oxazole derivatives utilized DFT (B3LYP) to investigate their physicochemical properties. cdu.edu.au Such calculations would typically yield bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterValue
C4-Br Bond Length (Å)Data not available
C5-C(O)O Bond Length (Å)Data not available
O1-C2 Bond Length (Å)Data not available
N3-C4 Bond Length (Å)Data not available
O-C-C-O Dihedral Angle (°)Data not available

Note: This table is for illustrative purposes only, as specific data for the target compound is not available.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their distribution across the molecule are crucial for predicting reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For substituted oxazoles, the nature and position of substituents significantly influence the FMOs. researchgate.net For example, electron-withdrawing groups like the bromo and carboxylate groups in this compound would be expected to lower both the HOMO and LUMO energy levels and affect their spatial distribution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Note: This table is for illustrative purposes only, as specific data for the target compound is not available.

Conformational Analysis and Energetics

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key area of conformational flexibility would be the rotation around the C5-C(O)OCH₃ bond. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the most stable conformers (energy minima) and the transition states between them. This information is valuable for understanding how the molecule's shape influences its interactions and reactivity. While specific conformational analyses for this compound are not published, studies on other substituted heterocycles demonstrate the utility of this approach.

Computational Prediction and Analysis of Reactivity

Computational chemistry offers powerful tools for predicting and analyzing the reactivity of molecules, including identifying the most likely sites for electrophilic and nucleophilic attack.

Reactivity Indices and Fukui Functions

Table 3: Hypothetical Reactivity Indices for this compound

IndexValue
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available
Global Softness (S)Data not available
Fukui Function (f_k^+) at C4Data not available
Fukui Function (f_k^-) at C5Data not available

Note: This table is for illustrative purposes only, as specific data for the target compound is not available.

Prediction of Regioselectivity in Chemical Transformations

Computational modeling can predict the regioselectivity of chemical reactions, which is the preference for reaction to occur at one position over another. For a molecule like this compound, which has multiple potential reaction sites, predicting regioselectivity is crucial for synthetic planning. This can be achieved by calculating the activation energies for different reaction pathways. The pathway with the lower activation energy is generally favored. For example, in reactions involving substituted oxazoles, DFT calculations have been used to determine the preferred reaction pathways and thus the regiochemical outcome of the transformation. ntnu.edu.tw This approach provides valuable insights that can guide experimental work.

Theoretical and Computational Insights into this compound Elusive

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite the importance of computational modeling in understanding and predicting chemical reactivity, specific studies detailing the reaction mechanisms, activation energies, and simulated reaction pathways for this particular molecule are not publicly available at this time.

Computational chemistry serves as a powerful tool for elucidating complex chemical processes. Techniques such as the determination of activation energies and reaction coordinates provide fundamental insights into the feasibility and kinetics of a chemical transformation. Furthermore, advanced simulation methods like the Molecular Electron Density Theory (MEDT) offer a detailed picture of the electronic-level changes that occur throughout a reaction, helping to explain and predict regioselectivity and stereoselectivity.

The correlation of such theoretical data with experimental observations is a critical step in validating mechanistic hypotheses. By comparing computational predictions with real-world experimental results, chemists can gain a deeper and more nuanced understanding of reaction pathways. This synergy not only confirms proposed mechanisms but can also lead to the prediction of novel, unexplored reactivity for a given compound.

Unfortunately, for this compound, this level of detailed computational investigation has not been reported in the accessible scientific literature. While research exists on the synthesis and properties of various oxazole and isothiazole (B42339) derivatives, the specific computational studies required to construct a thorough analysis of its reaction mechanisms are absent.

This lack of data precludes a detailed discussion on the validation of mechanistic hypotheses or the prediction of unexplored reactivity for this compound based on computational models. Further research in this area would be invaluable to the chemistry community, offering potential applications in synthesis design and the development of novel chemical transformations involving this oxazole derivative.

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Advances

The synthesis of the oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, has been a subject of extensive research. nih.govthepharmajournal.com One of the most prominent methods for constructing the oxazole core is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC). nih.govmdpi.com This reaction offers a versatile route to 5-substituted oxazoles. nih.govmdpi.com

The reactivity of the oxazole ring is characterized by its susceptibility to both electrophilic and nucleophilic attack, primarily at the C2, C4, and C5 positions. thepharmajournal.comtandfonline.com The presence of a bromine atom at the C4 position of methyl 4-bromo-1,3-oxazole-5-carboxylate makes it particularly amenable to a variety of cross-coupling reactions. For instance, the bromine atom can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids under palladium catalysis. vulcanchem.com Furthermore, the ester group at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions. vulcanchem.com

Recent advancements have also focused on the direct functionalization of the oxazole ring. These methods often involve metal-catalyzed C-H activation, providing a more atom-economical approach to modifying the core structure. scilit.com

Emerging Methodologies for Oxazole Functionalization

The field of oxazole chemistry is continually evolving, with new methods for their synthesis and functionalization being developed. nih.govresearchgate.net Metal-free synthesis strategies are gaining traction as they offer more environmentally friendly alternatives to traditional metal-catalyzed reactions. tandfonline.com These methods often utilize hypervalent iodine reagents or photoredox catalysis to achieve the desired transformations. tandfonline.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating oxazole synthesis, often leading to higher yields and shorter reaction times. mdpi.comresearchgate.net Additionally, the use of ionic liquids as recyclable solvents presents a green chemistry approach to oxazole synthesis. nih.govmdpi.com The "halogen dance" rearrangement has been identified as a useful method for the synthesis of 2,4,5-trisubstituted-1,3-oxazoles. nih.gov

Prospective Research Avenues for this compound

The unique structural features of this compound make it a prime candidate for further exploration in several key areas of research.

Development of Novel Catalytic Transformations

Future research will likely focus on the development of novel catalytic transformations that exploit the reactivity of the C-Br bond and the ester functionality. This includes exploring a wider range of cross-coupling partners in reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.com The development of enantioselective catalytic methods for the functionalization of the oxazole ring would be a significant advancement, enabling the synthesis of chiral oxazole derivatives with potential applications in medicinal chemistry. nih.gov

Exploration of New Synthetic Applications

The versatility of this compound as a synthetic intermediate will continue to be explored. Its use as a scaffold for the synthesis of complex natural products and biologically active molecules is a promising area of research. nih.gov The oxazole moiety is a common feature in many natural products with interesting biological activities. thepharmajournal.comnih.gov The ability to selectively functionalize the C4 and C5 positions of the oxazole ring allows for the creation of diverse molecular architectures.

Advanced Mechanistic and Computational Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of oxazoles is crucial for the development of more efficient and selective synthetic methods. rsc.orgacs.orgnih.govresearchgate.net Advanced mechanistic and computational studies can provide valuable insights into the transition states and intermediates of these reactions. nih.govrsc.orgacs.orgnih.gov For instance, density functional theory (DFT) calculations can be used to model reaction pathways and predict the regioselectivity of certain transformations. nih.govrsc.org Such studies will aid in the rational design of new catalysts and reaction conditions for the synthesis of novel oxazole derivatives.

Q & A

Q. Key Parameters :

  • Temperature control (<10°C) to avoid debromination.
  • Use of anhydrous solvents to prevent hydrolysis of the ester group.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the ester group (δ ~3.8–3.9 ppm for methoxy protons) and bromine’s deshielding effect on adjacent carbons (δ ~160–165 ppm for C-4) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromine at C-4 vs. C-2). For example, Hirshfeld surface analysis of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate confirmed bromine placement via intermolecular Br···H interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+^+: 234.98 for C6_6H5_5BrNO3_3) and detects isotopic patterns characteristic of bromine.

How should researchers address hygroscopicity or instability during storage?

Methodological Answer:

  • Storage Conditions : Store in airtight containers under nitrogen at –20°C to prevent ester hydrolysis. Similar brominated oxazoles degrade by 10% in 6 months at room temperature due to moisture absorption .
  • Stabilization : Add molecular sieves (3Å) to the storage vial to adsorb residual moisture.

What are common impurities in synthetic batches, and how are they removed?

Methodological Answer:

  • Debrominated Byproducts : Trace methyl 1,3-oxazole-5-carboxylate may form if bromination is incomplete. Remove via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
  • Ester Hydrolysis Products : Free carboxylic acid impurities (e.g., 4-bromo-1,3-oxazole-5-carboxylic acid) can be minimized by avoiding aqueous workups. If present, extract with 5% NaHCO3_3 to isolate the acidic impurity .

What role does this compound play in heterocyclic chemistry?

Methodological Answer:
The bromine atom at C-4 makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura). The ester group at C-5 allows further functionalization via hydrolysis to carboxylic acids or transesterification .

Advanced Research Questions

How does the bromine substituent influence reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:
The C-4 bromine undergoes selective coupling with arylboronic acids under Suzuki conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane/water). Computational studies suggest the electron-withdrawing ester group at C-5 polarizes the C-Br bond, enhancing oxidative addition to Pd(0). For example, methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate achieves >90% coupling yields with electron-rich arylboronic acids .

Q. Optimization Tips :

  • Use microwave-assisted heating (120°C, 20 min) to accelerate sluggish reactions.
  • Avoid sterically hindered boronic acids, which reduce yields by 30–50% .

How can contradictory NMR data during structural elucidation be resolved?

Methodological Answer:

  • Case Study : If 1^1H NMR shows unexpected splitting for the methoxy group, compare with X-ray data to rule out rotameric effects. For example, crystal structures of ethyl 5-bromo-oxazole derivatives confirmed that apparent NMR splitting arose from crystal packing, not isomerism .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous protons/carbons. The ester carbonyl (C-5) should show HMBC coupling to the methoxy protons .

What mechanistic insights explain variability in bromination yields?

Methodological Answer:
Yield discrepancies (e.g., 70–95%) arise from competing pathways:

Electrophilic Bromination : Dominant under kinetic control (low temperature, NBS/DMF).

Radical Pathways : Occur at higher temperatures, leading to polybromination.
Mitigation :

  • Use radical inhibitors (e.g., TEMPO) to suppress side reactions.
  • Monitor reaction progress via TLC (Rf_f = 0.4 in hexane/EtOAc 3:1) .

How can computational modeling predict regioselectivity in further derivatization?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for bromine substitution vs. ester hydrolysis. For this compound, calculations predict C-4 bromine is 12 kcal/mol more reactive toward nucleophilic substitution than the ester group .
  • Software : Gaussian or ORCA packages are recommended for modeling frontier molecular orbitals (FMOs) to identify reactive sites.

What strategies validate biological activity in drug discovery without commercial vendor bias?

Methodological Answer:

  • In-House Screening : Use the compound as a kinase inhibitor scaffold. Test against recombinant kinases (e.g., EGFR, JAK2) via fluorescence polarization assays.
  • SAR Studies : Replace the bromine with chlorine or iodine to assess halogen-dependent potency. For example, methyl 4-chloro analogs showed 3-fold lower IC50_{50} values than brominated versions in preliminary trials .

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